molecular formula C8H6ClNS B15334271 2-Chloro-1-isothiocyanato-3-methylbenzene CAS No. 519169-07-4

2-Chloro-1-isothiocyanato-3-methylbenzene

Cat. No.: B15334271
CAS No.: 519169-07-4
M. Wt: 183.66 g/mol
InChI Key: XQQWTOJRRSBQOL-UHFFFAOYSA-N
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Description

2-Chloro-1-isothiocyanato-3-methylbenzene is an organic compound with the molecular formula C8H6ClNS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isothiocyanate group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-isothiocyanato-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-methylbenzylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane under anhydrous conditions. The reaction proceeds as follows:

2-Chloro-3-methylbenzylamine+ThiophosgeneThis compound+Hydrogen chloride\text{2-Chloro-3-methylbenzylamine} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Chloro-3-methylbenzylamine+Thiophosgene→this compound+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound may involve the chlorination of 3-methylbenzene followed by the introduction of the isothiocyanate group. This process is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isothiocyanato-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or isothioureas.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Addition Reactions: Amines or alcohols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Addition Reactions: Formation of thioureas or isothioureas.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

2-Chloro-1-isothiocyanato-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-isothiocyanato-3-methylbenzene involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, thiols, and alcohols. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: Similar structure but lacks the chlorine and methyl substituents.

    2-Chloro-1-isothiocyanato-4-methylbenzene: Similar structure but with the methyl group in a different position.

    1-Chloro-2-isothiocyanato-3-methylbenzene: Positional isomer with the chlorine and isothiocyanate groups swapped.

Uniqueness

2-Chloro-1-isothiocyanato-3-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both chlorine and isothiocyanate groups makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

519169-07-4

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

2-chloro-1-isothiocyanato-3-methylbenzene

InChI

InChI=1S/C8H6ClNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3

InChI Key

XQQWTOJRRSBQOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C=S)Cl

Origin of Product

United States

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